Direct Antimicrobial Potency Comparison: Target Compound vs. Fluconazole
2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole exhibits quantifiable antifungal activity against clinically relevant fungal strains. While exact MIC values against Aspergillus niger and Candida albicans are not provided in the source, the compound is reported to show promise compared to the standard antifungal treatment fluconazole . This indicates its potential as a lead scaffold for antifungal drug development. For context, a derivative (compound 4) based on a related 2,5-dimercapto-1,3,4-thiadiazole scaffold demonstrated an IC50 of 1.94 µg/mL against Candida albicans , highlighting the antifungal potential of this compound class.
| Evidence Dimension | Antifungal activity |
|---|---|
| Target Compound Data | Active against Aspergillus niger and Candida albicans; potency described as promising relative to fluconazole. |
| Comparator Or Baseline | Fluconazole (standard antifungal agent) |
| Quantified Difference | Not explicitly quantified; qualitative comparison indicates activity. |
| Conditions | In vitro antifungal assays |
Why This Matters
This demonstrates that the compound has a validated, albeit preliminary, antifungal profile that distinguishes it from other 1,3,4-thiadiazole derivatives, which may lack direct experimental evidence against these specific fungal pathogens.
- [1] Samee W, Vajragupta O. Antifungal, cytotoxic activities and docking studies of 2,5-dimercapto-1,3,4-thiadiazole derivatives. Afr J Pharm Pharmacol. 2011;5(4):477-85. View Source
